Cas no 886932-51-0 (N-(3-methylphenyl)-2-{4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

N-(3-methylphenyl)-2-{4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-methylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(3-methylphenyl)-2-{4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
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- Inchi: 1S/C19H17N5OS2/c1-14-6-4-7-15(12-14)20-17(25)13-27-19-22-21-18(16-8-5-11-26-16)24(19)23-9-2-3-10-23/h2-12H,13H2,1H3,(H,20,25)
- InChI Key: YKINUIUQIYLVJN-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C)=C1)(=O)CSC1N(N2C=CC=C2)C(C2SC=CC=2)=NN=1
N-(3-methylphenyl)-2-{4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2650-0077-2μmol |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-40mg |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-15mg |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-20mg |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-1mg |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-20μmol |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-5μmol |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-2mg |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-4mg |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2650-0077-50mg |
N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
886932-51-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(3-methylphenyl)-2-{4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on N-(3-methylphenyl)-2-{4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
Compound CAS No. 886932-51-0: N-(3-methylphenyl)-2-{4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
The compound with CAS No. 886932-51-0, named N-(3-methylphenyl)-2-{4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide, is a highly specialized organic molecule with a complex structure. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique properties and potential applications. The molecule consists of several functional groups, including an acetamide group, a sulfanyl group, and heterocyclic rings such as pyrrole and thiophene, which contribute to its diverse chemical reactivity and stability.
Recent studies have highlighted the importance of this compound in the development of advanced materials. For instance, its ability to form stable coordination complexes with transition metals has been explored for applications in catalysis and electronic devices. The presence of the pyrrole ring introduces aromaticity and conjugation, enhancing the molecule's electronic properties. Similarly, the thiophene moiety adds sulfur-based functionality, which is known to improve solubility and conductivity in certain contexts.
One of the most intriguing aspects of this compound is its potential in drug discovery. The acetamide group is a common feature in pharmaceutical agents due to its ability to modulate bioavailability and target-specific interactions. Researchers have investigated its role as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. Additionally, the sulfanyl group provides a site for further functionalization, enabling the creation of derivatives with tailored biological activities.
From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over stereochemistry and regioselectivity. The synthesis typically begins with the preparation of the pyrrole derivative, followed by the incorporation of the thiophene unit through coupling reactions. The final step involves the attachment of the acetamide group, which is achieved via nucleophilic substitution or amide bond formation techniques.
In terms of applications, this compound has shown promise in various fields. In electronics, its conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). In medicine, its ability to interact with biological targets such as enzymes and receptors suggests potential therapeutic applications. Furthermore, its stability under harsh conditions makes it suitable for industrial processes requiring robust chemical intermediates.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the molecule exhibits significant π-electron delocalization across its heterocyclic rings, which enhances its ability to participate in redox reactions. This property is particularly valuable in energy storage systems and electrochemical devices.
In conclusion, CAS No. 886932-51-0 represents a versatile compound with a rich structural complexity and diverse functional groups. Its applications span across multiple disciplines, from materials science to pharmacology, making it a subject of continued research interest. As new synthetic methods and characterization techniques emerge, this compound is expected to unlock even more innovative uses in both academic and industrial settings.
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